

Comparative Stability Guide: Tizanidine vs. rac-Hydroxy Tizanidine

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Compound of Interest

Compound Name: *rac Hydroxy Tizanidine Hydrochloride*
CAS No.: *1794829-08-5*
Cat. No.: *B565179*

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Executive Summary

This guide provides a technical analysis comparing the stability profiles of Tizanidine (the active pharmaceutical ingredient) and its primary metabolite/impurity, rac-Hydroxy Tizanidine.

From a drug development perspective, the stability relationship between these two entities is inverse:

- Tizanidine is chemically robust in the solid state but metabolically unstable (High Intrinsic Clearance,).
- rac-Hydroxy Tizanidine is the product of this metabolic instability. Chemically, it possesses a labile hemiaminal structure, making it significantly less stable in solution and prone to dehydration or ring-opening compared to the parent drug.

Chemical Identity & Structural Basis[1][2][3]

The divergence in stability is rooted in their molecular structures. Tizanidine possesses a stable imidazoline ring conjugated to a benzothiadiazole system. The metabolite, rac-Hydroxy Tizanidine, introduces a hydroxyl group onto the imidazoline ring, creating a chiral center and a hemiaminal functionality that introduces chemical vulnerability.

Feature	Tizanidine (Parent)	rac-Hydroxy Tizanidine (Metabolite)
CAS	51322-75-9 (Base)	125292-31-1 (Free Base)
Structure	5-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2,1,3-benzothiadiazole-4-amine	5-chloro-N-(4-hydroxy-4,5-dihydro-1H-imidazol-2-yl)-2,1,3-benzothiadiazole-4-amine
Key Moiety	Imidazoline Ring (Stable amidine-like resonance)	Hemiaminal (N-C(OH)-C). Prone to dehydration or hydrolysis.
Chirality	Achiral	Racemic (Chiral center at C4/C5 of imidazoline ring)
Role	API (Muscle Relaxant)	Phase I Metabolite / Impurity Standard

Comparative Stability Matrix

The following data synthesizes forced degradation studies and metabolic assays.

Stability Parameter	Tizanidine	rac-Hydroxy Tizanidine	Comparison Note
Solid State Stability	High. Stable at RT.	Low/Moderate. Hygroscopic. Store at -20°C.	The metabolite requires controlled storage to prevent spontaneous dehydration.
Hydrolytic Stability (Acid/Base)	Resistant. Stable in 0.1N HCl/NaOH at RT. Degrades only under reflux.	Susceptible. Hemiaminal group is acid-labile, leading to ring opening.	Parent is superior in aqueous formulations.
Oxidative Stability	Low. Susceptible to H ₂ O ₂ (forms N-oxides).	Very Low. Already oxidized; prone to further degradation.	Both require protection from oxidants.
Photostability	Very Low. days (UV-C). Zero-order degradation.[1]	Unknown/Low. Likely similar or worse due to chromophore retention.	Both require amber glassware/light protection.
Metabolic Stability ()	Unstable. ~50 min (Human Liver Microsomes).[2]	Stable (Product). Accumulates as Tizanidine clears.	Tizanidine is rapidly cleared by CYP1A2; Hydroxy-Tizanidine is the marker of this clearance.

Deep Dive: Degradation & Metabolic Pathways[6]

Metabolic Instability of Tizanidine

Tizanidine is a sensitive substrate for CYP1A2. In human liver microsomes (HLM), it undergoes rapid hydroxylation. The formation of rac-Hydroxy Tizanidine represents the primary clearance pathway. This makes Tizanidine "metabolically unstable" but pharmacologically active, whereas the metabolite is the "stable" end-product of Phase I metabolism but pharmacologically inactive.

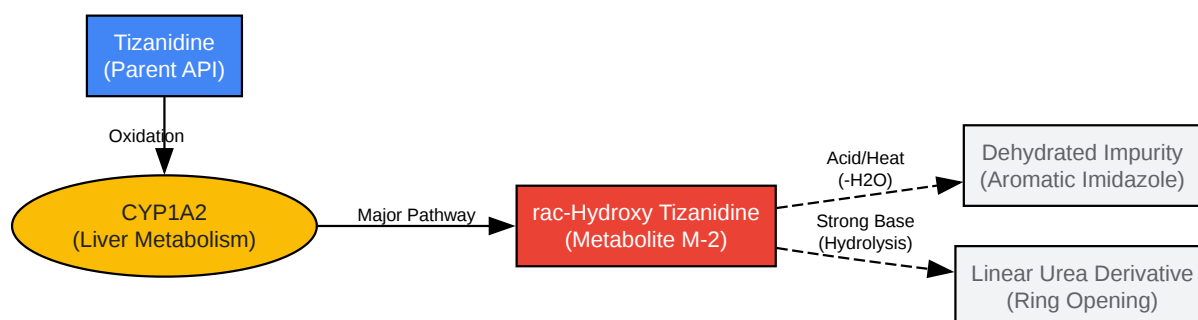
Chemical Instability of rac-Hydroxy Tizanidine

While "stable" as a metabolic product, chemically, rac-Hydroxy Tizanidine is fragile. The hydroxylation at the imidazoline carbon creates a cyclic hemiaminal.

- Dehydration: Under acidic conditions or heat, it can lose water to form an aromatic imidazole derivative (dehydrogenation).
- Ring Opening: In strong base, the imidazoline ring can hydrolyze to a linear urea derivative.

Pathway Visualization

The following diagram illustrates the conversion of Tizanidine to rac-Hydroxy Tizanidine via CYP1A2 and subsequent potential chemical degradation.



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Caption: Metabolic conversion of Tizanidine to rac-Hydroxy Tizanidine and subsequent chemical degradation risks.

Experimental Protocols

To validate these stability profiles, the following protocols are recommended. These are designed to be self-validating with appropriate controls.

Protocol A: Metabolic Stability Assay (Microsomal Clearance)

Objective: Determine the intrinsic clearance (

) of Tizanidine and formation of rac-Hydroxy Tizanidine.

- Preparation:
 - Prepare Test Compound: 1 μ M Tizanidine in phosphate buffer (pH 7.4).
 - Prepare Microsomes: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.
 - Control: Include Furafylline (CYP1A2 specific inhibitor) to validate the pathway.
- Incubation:
 - Pre-incubate microsomes + Tizanidine for 5 min at 37°C.
 - Start: Initiate reaction with NADPH-regenerating system (1 mM NADPH final).
 - Sampling: Aliquot 50 μ L at

min.
- Quenching:
 - Add aliquots immediately to 150 μ L ice-cold Acetonitrile (containing internal standard, e.g., Tizanidine-d4).
 - Centrifuge at 4000 rpm for 20 min.
- Analysis (LC-MS/MS):
 - Monitor Tizanidine depletion (Parent stability).
 - Monitor rac-Hydroxy Tizanidine appearance (Metabolite formation).
 - Success Criteria: Tizanidine should show

min. With Furafylline,

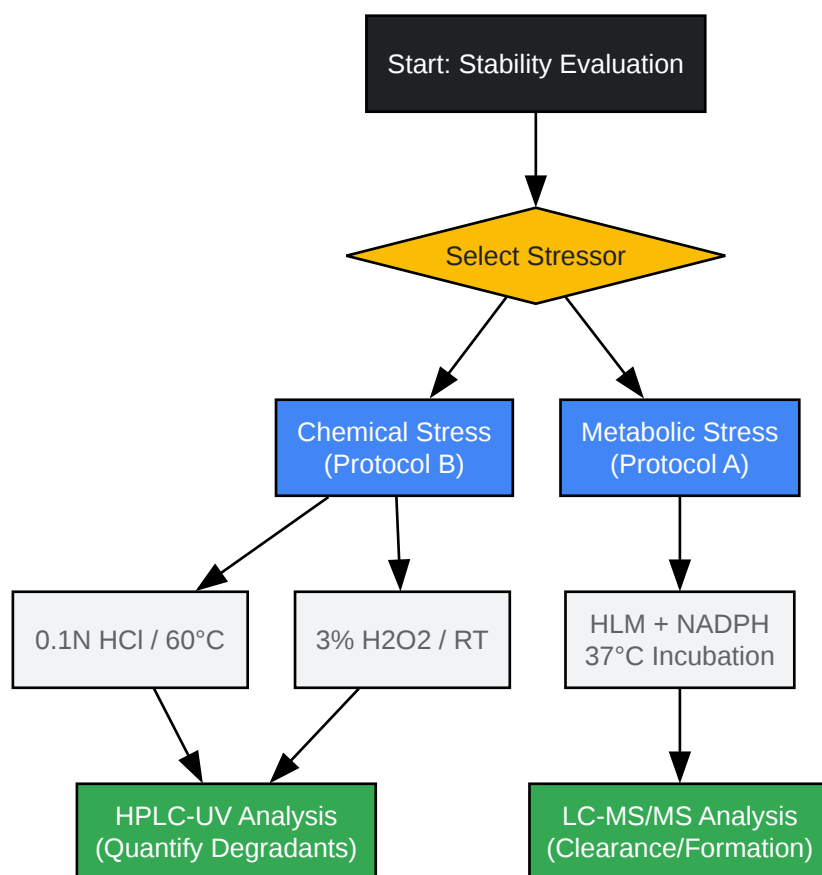
should increase significantly (>120 min).

Protocol B: Comparative Chemical Stress Testing

Objective: Differentiate the chemical robustness of Parent vs. Metabolite.

- Sample Prep: Prepare 100 µg/mL solutions of Tizanidine and rac-Hydroxy Tizanidine standard in:
 - (A) 0.1 N HCl (Acid)
 - (B) 0.1 N NaOH (Base)
 - (C) 3% H₂O₂ (Oxidative)
- Stressing:
 - Store at 60°C for 24 hours (Thermal/Hydrolytic).
 - Store at RT for 4 hours (Oxidative).
- Analysis (HPLC-UV):
 - Column: C18 (e.g., Atlantis dC18), 250 x 4.6 mm.
 - Mobile Phase: Phosphate buffer pH 3.5 : Methanol (30:70).[3][4]
 - Detection: 315 nm.[4][5]
- Data Interpretation:
 - Tizanidine: Expect <5% degradation in Acid/Base; >20% in Oxidative.
 - rac-Hydroxy: Expect >10% degradation in Acid (dehydration peak) and Base (ring opening).

Analytical Workflow Visualization



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Caption: Decision tree for selecting Chemical vs. Metabolic stability workflows.

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